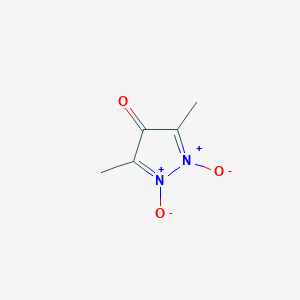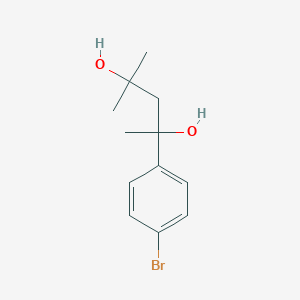![molecular formula C13H13N3 B14701251 {[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile CAS No. 24128-22-1](/img/structure/B14701251.png)
{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile is an organic compound with a complex structure that includes an ethyl group, a 3-methylphenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile typically involves the reaction of ethyl cyanoacetate with 3-methylphenylamine under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product. Common bases used in this reaction include triethylamine and sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free methods or the use of green solvents may be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of {[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with similar nitrile groups.
Cyanoacetonitrile: Another related compound with a nitrile group.
Dicyanomethane: Contains two nitrile groups and is structurally related .
Uniqueness
{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24128-22-1 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(N-ethyl-3-methylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3/c1-3-16(10-12(8-14)9-15)13-6-4-5-11(2)7-13/h4-7,10H,3H2,1-2H3 |
InChI Key |
NVTNJOHXTWZTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=C(C#N)C#N)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
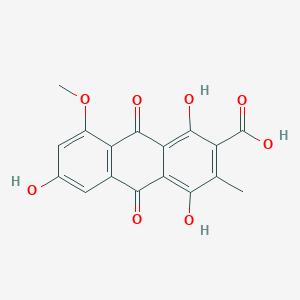
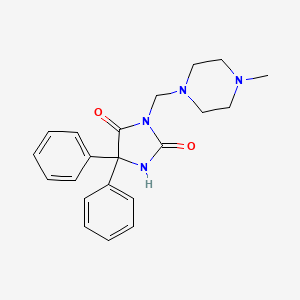
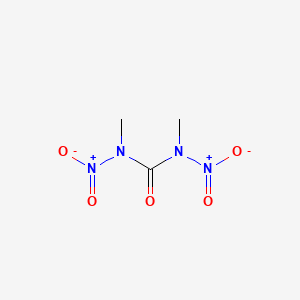
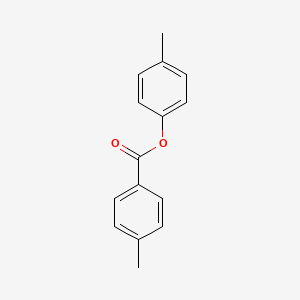
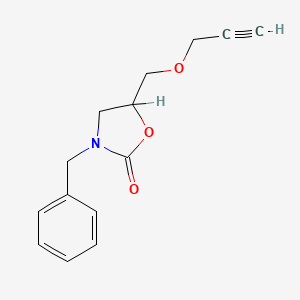
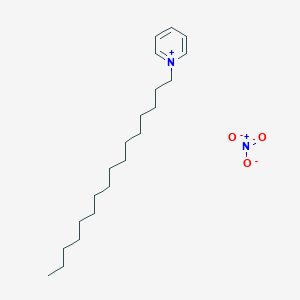
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

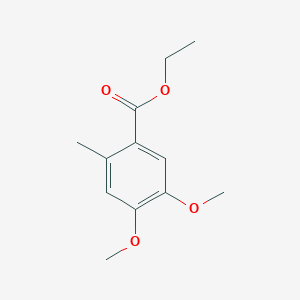
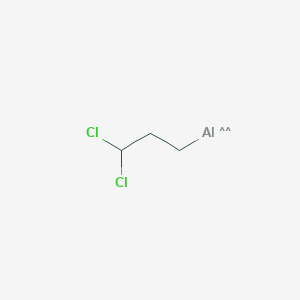
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
